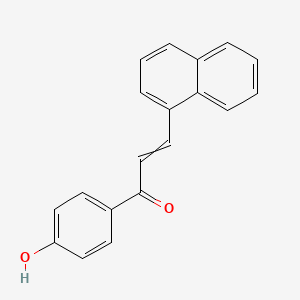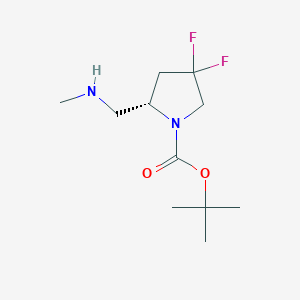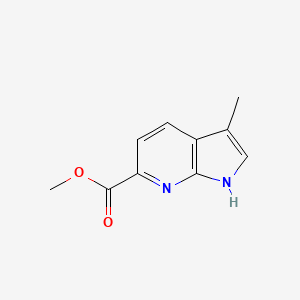
Cyclopropyl(2,3,6-trifluorophenyl)methanamine
Descripción general
Descripción
Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C10H10F3N , and its molecular weight is 201.1883096 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Cyclopropyl(2,3,6-trifluorophenyl)methanamine derivatives have been utilized in the enantioselective synthesis of certain compounds. For example, A. Demir et al. (2004) demonstrated the synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. These compounds were synthesized using simple aromatic aldehydes and acetylfuran, followed by cyclopropanation and selective conversion processes, resulting in high yields of optically pure form (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Antiviral Activity Evaluation
N. Kolocouris et al. (1994) investigated aminoadamantane derivatives, which include structures similar to this compound. These compounds exhibited significant inhibitory effects against influenza A virus at concentrations lower than amantadine, highlighting their potential as anti-influenza A virus agents (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).
Synthesis of Carba-Sugar Enones
A. Corsaro et al. (2006) described the transformation of a cyclopropyl derivative into gabosines and deoxy-carbahexoses. This method involved the treatment of the derivative with mercuric trifluoroacetate, followed by demercuration, resulting in compounds with potential applications in synthetic chemistry (Corsaro, Pistarà, Catelani, D’Andrea, Adamo, & Chiacchio, 2006).
In Vitro Antitumor Activity
B. Károlyi et al. (2012) explored mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, for their in vitro antitumor activity. These studies revealed the potential of these compounds in treating various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Synthesis of Bromophenol Derivatives
M. Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety. These derivatives were found to be effective inhibitors of certain enzymes and are potential treatments for diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Formation of Cyclopropylamines
M. L. Gillaspy et al. (1995) developed a method for cyclopropylating amines, which resulted in mono- and dicyclopropylamines. This method opened new avenues for synthesizing sterically hindered di- and tricyclopropylamines, including tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).
Safety and Hazards
The safety information available indicates that Cyclopropyl(2,3,6-trifluorophenyl)methanamine may cause eye irritation (H319) and is harmful to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Propiedades
IUPAC Name |
cyclopropyl-(2,3,6-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYXOQXTAMUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)



![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)

